molecular formula C13H23NO5 B12983977 tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12983977
M. Wt: 273.33 g/mol
InChI Key: SEUPKGFVBUIXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C13H23NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate is unique due to its specific structure, which combines a pyrrolidine ring with an ethoxy-oxoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)-3-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)8-9-10(15)6-7-14(9)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3

InChI Key

SEUPKGFVBUIXLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(CCN1C(=O)OC(C)(C)C)O

Origin of Product

United States

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